3-Methyl-5-(pyridin-2-yl)oxazolidine
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Overview
Description
3-Methyl-5-(pyridin-2-yl)oxazolidine is a heterocyclic compound that features both an oxazolidine ring and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyridin-2-yl)oxazolidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. The reaction is generally carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyridin-2-yl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles.
Reduction: Reduction reactions can lead to the formation of different oxazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazoles, while substitution reactions can produce a variety of substituted oxazolidines.
Scientific Research Applications
3-Methyl-5-(pyridin-2-yl)oxazolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyridin-2-yl)oxazolidine is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The presence of nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, potentially affecting biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine: A simpler analog without the pyridine ring.
Pyridine: Lacks the oxazolidine ring but shares the pyridine structure.
Oxazole: Contains a similar oxazole ring but differs in the position of the nitrogen atom.
Uniqueness
3-Methyl-5-(pyridin-2-yl)oxazolidine is unique due to the combination of the oxazolidine and pyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-5-pyridin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C9H12N2O/c1-11-6-9(12-7-11)8-4-2-3-5-10-8/h2-5,9H,6-7H2,1H3 |
InChI Key |
MPGNQYOYZRWLEY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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